molecular formula C19H20N4O2 B12191763 (3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12191763
M. Wt: 336.4 g/mol
InChI Key: VZBCNWGXKZIPLH-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that features a triazolopyridine moiety fused with a piperidine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as the oxidant and ethanol as the solvent . This reaction is performed at room temperature for about 3 hours, resulting in the formation of the triazolopyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as the use of environmentally benign solvents and reagents, are also employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like sodium hypochlorite.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in ethanol at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a triazolopyridine derivative, while reduction can lead to the formation of a piperidine derivative.

Scientific Research Applications

Chemistry

In chemistry, (3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antibacterial, antifungal, and antiviral activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It has been explored for its anti-inflammatory, anticancer, and neuroprotective properties.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is unique due to its combination of a triazolopyridine moiety with a piperidine ring and a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H20N4O2/c1-25-16-8-4-6-14(12-16)19(24)22-10-5-7-15(13-22)18-21-20-17-9-2-3-11-23(17)18/h2-4,6,8-9,11-12,15H,5,7,10,13H2,1H3

InChI Key

VZBCNWGXKZIPLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCC(C2)C3=NN=C4N3C=CC=C4

Origin of Product

United States

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